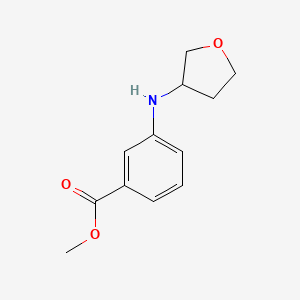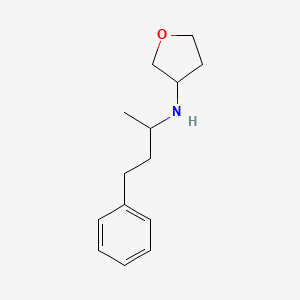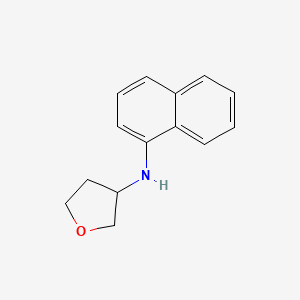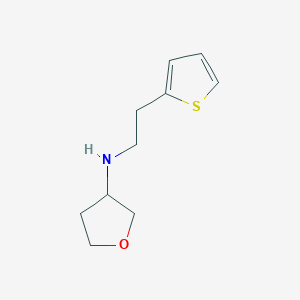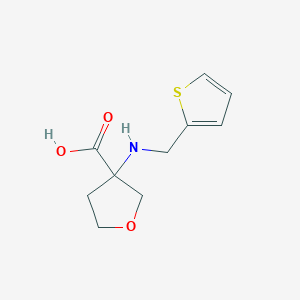![molecular formula C12H16N2O2 B7570231 N-[4-(oxolan-3-ylamino)phenyl]acetamide](/img/structure/B7570231.png)
N-[4-(oxolan-3-ylamino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(oxolan-3-ylamino)phenyl]acetamide, also known as OXA or OXAAM, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the acetamide family of compounds and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mechanism of Action
Further research is needed to fully understand the mechanism of action of N-[4-(oxolan-3-ylamino)phenyl]acetamide and how it interacts with various biological targets.
2. Drug development: this compound has potential as a drug candidate for various diseases, and further research is needed to develop this compound-based drugs with improved efficacy and safety profiles.
3. Combination therapy: this compound may have potential as a component of combination therapy for various diseases, and further research is needed to investigate its potential in this regard.
4. Formulation development: Further research is needed to develop improved formulations of this compound that can improve its solubility and stability.
5. Preclinical studies: Further preclinical studies are needed to investigate the safety and efficacy of this compound in animal models of various diseases.
Advantages and Limitations for Lab Experiments
N-[4-(oxolan-3-ylamino)phenyl]acetamide has several advantages and limitations for lab experiments. Some of the key advantages include:
1. Potent activity: this compound exhibits potent activity against various biological targets, which makes it a valuable tool for investigating various biological processes.
2. Versatility: this compound can be used to investigate a range of biological processes, including cancer, inflammation, and microbial infections.
3. Low toxicity: this compound exhibits low toxicity, which makes it a safe tool for investigating various biological processes.
Some of the key limitations of this compound include:
1. Limited solubility: this compound has limited solubility in water, which can make it difficult to work with in certain experiments.
2. Limited stability: this compound is not very stable and can degrade over time, which can impact the results of experiments.
3. Limited availability: this compound is not widely available and can be expensive to synthesize.
Future Directions
There are several future directions for research on N-[4-(oxolan-3-ylamino)phenyl]acetamide. Some of the key areas of research include:
1.
Synthesis Methods
The synthesis of N-[4-(oxolan-3-ylamino)phenyl]acetamide involves the reaction of 4-aminophenylacetic acid with oxolane-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure this compound.
Scientific Research Applications
N-[4-(oxolan-3-ylamino)phenyl]acetamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of interesting biochemical and physiological effects, which makes it a valuable tool for investigating various biological processes. Some of the key scientific research applications of this compound include:
1. Anticancer activity: this compound has been found to exhibit potent anticancer activity against various cancer cell lines. It works by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis.
2. Anti-inflammatory activity: this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
3. Antimicrobial activity: this compound has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
Properties
IUPAC Name |
N-[4-(oxolan-3-ylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(15)13-10-2-4-11(5-3-10)14-12-6-7-16-8-12/h2-5,12,14H,6-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGFIXDJCNCDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
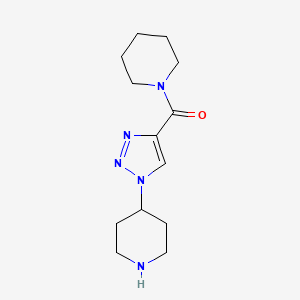
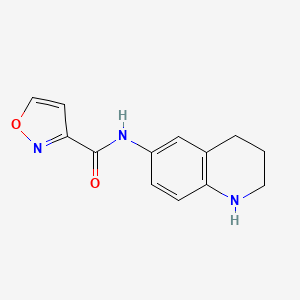
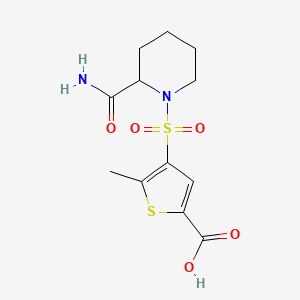
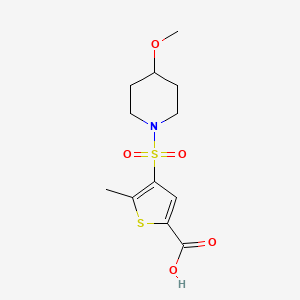
![4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570195.png)


